methanone dihydrochloride CAS No. 1349718-61-1](/img/structure/B2491199.png)
[4-(Aminomethyl)piperidin-1-yl](pyridin-2-yl)methanone dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride is a subject of interest in various research fields due to its potential applications in chemistry and pharmacology. This compound, characterized by its unique molecular structure, has been explored in different studies focusing on its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of compounds related to 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride often involves multi-step chemical reactions. For instance, one study describes the three-component synthesis of a novel pyridine derivative using malononitrile, 4-methoxybenzaldehyde, and piperidine, showcasing the complexity and versatility of synthetic approaches in creating these compounds (Wu Feng, 2011). Another example includes the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride through a process involving amidation, Friedel-Crafts acylation, and hydration, highlighting the step-wise nature of synthesizing these molecules (Zheng Rui, 2010).
Molecular Structure Analysis
The molecular structure of compounds in this class has been extensively analyzed using techniques such as X-ray diffraction and NMR spectroscopy. Studies reveal that these compounds often exhibit complex geometries and conformations, as demonstrated in research on thermal, optical, etching, and structural characteristics, alongside theoretical calculations (C. S. Karthik et al., 2021). Such detailed structural insights are crucial for understanding the chemical behavior and potential applications of these molecules.
Chemical Reactions and Properties
Chemical reactions involving 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride derivatives are diverse, involving substitution reactions, condensations, and more. For example, the synthesis and characterization of a novel bioactive heterocycle show the reactivity of these compounds, which is fundamental for their bioactivity and potential applications in medicinal chemistry (S. Prasad et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are essential for the practical application of any chemical compound. Although specific studies on the physical properties of 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride were not highlighted, related research on similar compounds provides valuable insights into these critical attributes, informing storage, handling, and application in various contexts.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for chemical modifications, are vital for both the synthesis and application of these compounds. Detailed investigations, such as those on the synthesis, crystal structure, and DFT study of related compounds, shed light on the electronic structure, reactivity patterns, and potential for interaction with biological molecules (P. Huang et al., 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Analysis
- Synthesis Process : The compound was synthesized using starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate, yielding a reasonable overall 62.4% yield. This synthesis process is significant for preparing various derivatives of piperidin-yl methanone hydrochloride for different applications (Zheng Rui, 2010).
Pharmacological Studies
- Analgesic Effect : A derivative of this compound showed selective antagonism of the transient receptor potential vanilloid 4 (TRPV4) channel and demonstrated an analgesic effect in specific animal models, indicating potential therapeutic applications for pain management (Naoki Tsuno et al., 2017).
Structural and Molecular Studies
- Structural Analysis : A study focused on the crystal structure of a related compound, revealing details about its molecular interactions and stability, which is crucial for understanding the compound's behavior in various applications (C. S. Karthik et al., 2021).
- Molecular Interaction Studies : Investigations into the molecular interactions of similar compounds with receptors, as exemplified by a study on the CB1 cannabinoid receptor, provide insights into the binding affinities and potential therapeutic applications (J. Shim et al., 2002).
Bioactive Heterocycles
- Antimicrobial Activity : Derivatives of the compound were evaluated for antimicrobial activities, indicating its potential in developing new antimicrobial agents (L. Mallesha, K. Mohana, 2014).
Neuroprotection
- Neuroprotective Activities : Aryloxyethylamine derivatives of the compound have shown potential neuroprotective effects, suggesting its use in neurodegenerative disease treatment (Y. Zhong et al., 2020).
Eigenschaften
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-pyridin-2-ylmethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c13-9-10-4-7-15(8-5-10)12(16)11-3-1-2-6-14-11;;/h1-3,6,10H,4-5,7-9,13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSBDIJFAVSGDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CC=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Aminomethyl)piperidin-1-yl](pyridin-2-yl)methanone dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

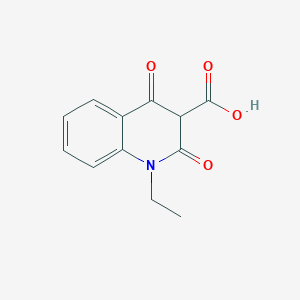
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2491120.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2491122.png)
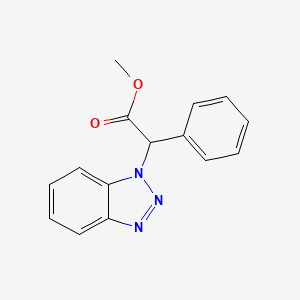


![N-(4-fluorophenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2491128.png)
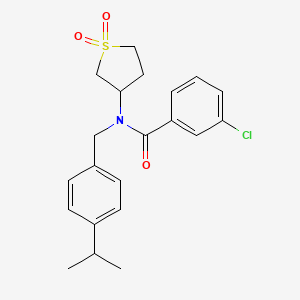
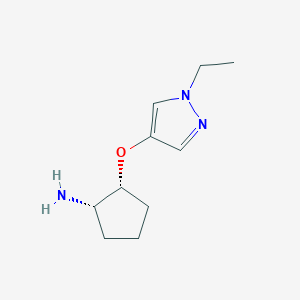
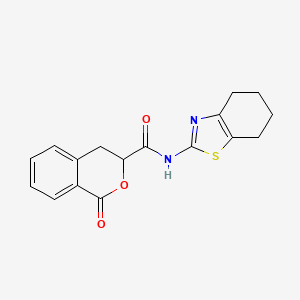
![3-{1-[(3-Methoxyphenyl)methyl]-2-oxo-4-(thiophen-3-yl)azetidin-3-yl}-1,3-thiazolidin-2-one](/img/structure/B2491135.png)

![N-[(3-methoxyphenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2491137.png)
